

Characterization of Carmichaeline C: A Technical Guide to its Spectral Analysis

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Compound of Interest		
Compound Name:	Carmichaenine C	
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Introduction

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies used for the characterization of Carmichaeline C, a diterpenoid alkaloid. It is important to note that "Carmichaeline C" is likely a variant or misspelling of Carmichaeline, which is also known by its synonym Karakoline. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation, identification, and structural elucidation of natural products. The information presented herein is based on established analytical techniques for the characterization of C19-diterpenoid alkaloids isolated from plants of the Aconitum genus.

While a complete, publicly available dataset specifically for Carmichaeline (Karakoline) is not readily found in the scientific literature, this guide provides representative spectral data and detailed experimental protocols based on the analysis of closely related and well-characterized analogues.

Compound Profile: Carmichaeline (Karakoline)

Molecular Formula: C22H35NO4

Molecular Weight: 377.5 g/mol

Class: C19-Diterpenoid Alkaloid



· Reported Origin: Aconitum species

Spectroscopic Data for Structural Elucidation

The structural characterization of Carmichaeline C relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of diterpenoid alkaloids. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals.

Table 1: Representative ¹H NMR Spectral Data for a Carmichaeline-type Alkaloid (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment (Representativ e)
0.85 - 1.10	t	7.2	3H	N-CH2-CH3
1.15 - 1.30	S	-	3H	СН₃
3.20 - 3.40	S	-	3H	OCH ₃
3.50 - 4.50	m	-	-	Protons on carbons bearing hydroxyl groups
1.00 - 3.00	m	-	-	Aliphatic protons on the diterpenoid skeleton

Table 2: Representative ¹³C NMR Spectral Data for a Carmichaeline-type Alkaloid (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Carbon Type	Assignment (Representative)
10 - 20	CH₃	N-CH ₂ -CH ₃
20 - 40	CH₃	СН₃
40 - 60	CH₂, CH	Aliphatic carbons
50 - 60	OCH ₃	OCH₃
60 - 90	CH-O, C-O	Carbons bearing hydroxyl or ether groups
70 - 100	Quaternary C	Quaternary carbons in the core structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 3: Representative Mass Spectrometry Data for a Carmichaeline-type Alkaloid

Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	[M+H] ⁺	Molecular ion peak, confirms molecular weight
MS/MS	Positive	Various	Fragmentation pattern provides structural clues

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Representative Infrared (IR) Spectral Data for a Carmichaeline-type Alkaloid



Wavenumber (cm ⁻¹)	Description of Absorption	Functional Group
3600 - 3200	Broad	O-H stretch (hydroxyl groups)
2980 - 2850	Strong	C-H stretch (aliphatic)
1470 - 1350	Medium	C-H bend (aliphatic)
1200 - 1000	Strong	C-O stretch (alcohols, ethers)

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectral data for a Carmichaeline-type alkaloid.

Isolation and Purification

Diterpenoid alkaloids are typically isolated from the roots of Aconitum species. The general procedure involves:

- Extraction: The air-dried and powdered plant material is extracted with a solvent such as methanol or ethanol.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds.
- Chromatography: The alkaloid fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- 1D NMR Acquisition:



- ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C.
- 2D NMR Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.
- Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired in positive ion mode. For MS/MS analysis, the [M+H]+ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID).

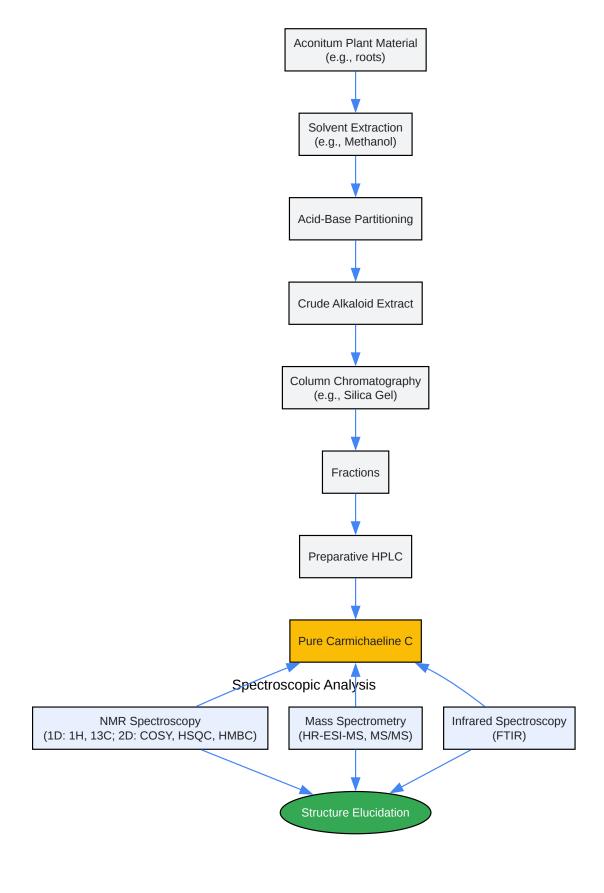
Infrared Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A
 background spectrum is collected and subtracted from the sample spectrum.

Visualization of Experimental Workflow



The following diagram illustrates a typical workflow for the isolation and characterization of a diterpenoid alkaloid like Carmichaeline C.





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Workflow for Isolation and Characterization

This comprehensive approach, combining chromatographic separation with advanced spectroscopic analysis, is essential for the unambiguous structural determination of complex natural products like Carmichaeline C.

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